(4E)-5-(4-fluorophenyl)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its complex structure, which includes a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a methylpropoxybenzoyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the Hydroxy Group: This can be done through hydroxylation reactions using oxidizing agents.
Attachment of the Methoxypropyl Group: This step may involve alkylation reactions.
Incorporation of the Methylpropoxybenzoyl Group: This can be achieved through acylation reactions using benzoyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions may target the carbonyl groups to form alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Medicine
Pharmacological Research: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets could include kinases, ion channels, or nuclear receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the specific electronic and steric effects imparted by the fluorophenyl, hydroxy, methoxypropyl, and methylpropoxybenzoyl groups.
Properties
Molecular Formula |
C25H28FNO5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28FNO5/c1-16(2)15-32-20-11-7-18(8-12-20)23(28)21-22(17-5-9-19(26)10-6-17)27(13-4-14-31-3)25(30)24(21)29/h5-12,16,22,28H,4,13-15H2,1-3H3/b23-21+ |
InChI Key |
ZVCFLZNBJNQYCF-XTQSDGFTSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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